molecular formula C26H25N3O2 B4942700 1-[(4-ethynylphenyl)methyl]-N-(6-phenoxypyridin-3-yl)piperidine-4-carboxamide

1-[(4-ethynylphenyl)methyl]-N-(6-phenoxypyridin-3-yl)piperidine-4-carboxamide

Cat. No.: B4942700
M. Wt: 411.5 g/mol
InChI Key: XILCLZKCMATHRS-UHFFFAOYSA-N
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Description

1-[(4-ethynylphenyl)methyl]-N-(6-phenoxypyridin-3-yl)piperidine-4-carboxamide is a complex organic compound with a unique structure that includes a piperidine ring, a phenyl group with an ethynyl substituent, and a pyridine ring with a phenoxy substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(4-ethynylphenyl)methyl]-N-(6-phenoxypyridin-3-yl)piperidine-4-carboxamide typically involves multiple steps, starting from commercially available starting materials. The key steps include:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Ethynyl Group: The ethynyl group can be introduced via a Sonogashira coupling reaction, which involves the coupling of an aryl halide with an ethynyl compound in the presence of a palladium catalyst and a copper co-catalyst.

    Attachment of the Phenoxy Group: The phenoxy group can be introduced through a nucleophilic substitution reaction, where a phenol reacts with a suitable leaving group on the pyridine ring.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

1-[(4-ethynylphenyl)methyl]-N-(6-phenoxypyridin-3-yl)piperidine-4-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and the reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, hydrogen gas with a palladium or platinum catalyst.

    Substitution: Nucleophiles or electrophiles, depending on the desired substitution reaction.

Major Products

The major products formed from these reactions will depend on the specific reaction conditions and the nature of the substituents on the compound. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

    Medicinal Chemistry: The compound may be investigated for its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular targets is beneficial.

    Materials Science: The unique structure of the compound may make it useful in the development of new materials with specific properties, such as conductivity or fluorescence.

    Biological Research: The compound can be used as a tool to study biological processes, particularly those involving the molecular targets it interacts with.

Mechanism of Action

The mechanism of action of 1-[(4-ethynylphenyl)methyl]-N-(6-phenoxypyridin-3-yl)piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to changes in cellular processes. The exact molecular pathways involved will depend on the specific targets and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide: This compound has a similar piperidine and pyridine structure but differs in the substituents on the phenyl ring.

    4-ethynylthioanisole: This compound shares the ethynyl group but has different substituents and overall structure.

Uniqueness

1-[(4-ethynylphenyl)methyl]-N-(6-phenoxypyridin-3-yl)piperidine-4-carboxamide is unique due to its combination of structural features, which may confer specific properties and interactions that are not observed in similar compounds

Properties

IUPAC Name

1-[(4-ethynylphenyl)methyl]-N-(6-phenoxypyridin-3-yl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25N3O2/c1-2-20-8-10-21(11-9-20)19-29-16-14-22(15-17-29)26(30)28-23-12-13-25(27-18-23)31-24-6-4-3-5-7-24/h1,3-13,18,22H,14-17,19H2,(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XILCLZKCMATHRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CC=C(C=C1)CN2CCC(CC2)C(=O)NC3=CN=C(C=C3)OC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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